2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
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Description
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EMD 534085, and it belongs to the class of quinoline derivatives.
Scientific Research Applications
Copper(II)-catalyzed Remote Sulfonylation
One study focused on the copper(II)-catalyzed remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, highlighting the environmentally friendly aspects of using sodium sulfinates as sulfide sources. This method produces less odorous and more eco-friendly derivatives, indicating the potential application of your compound in green chemistry and sustainable practices (Xia et al., 2016).
Novel PI3K Inhibitors and Anticancer Agents
Another research avenue has been the discovery and evaluation of novel PI3K inhibitors and anticancer agents, with compounds structurally similar to your compound showing potent antiproliferative activities against various human cancer cell lines. This suggests the potential for compounds like "2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide" in cancer therapy (Shao et al., 2014).
Synthesis and Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with your compound, have been explored as selective class III agents for arrhythmias, suggesting potential therapeutic applications in cardiovascular diseases (Morgan et al., 1990).
Antimalarial and COVID-19 Drug Potential
Research on the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity has also been conducted, with some derivatives showing promising results in vitro. This opens up the possibility of utilizing similar sulfonamide compounds in the development of treatments for COVID-19 and other viral infections (Fahim & Ismael, 2021).
Quinazoline Antifolate Thymidylate Synthase Inhibitors
The development of quinazoline antifolate thymidylate synthase inhibitors for cancer therapy has also been reported. These compounds, which share a core structural motif with "2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide," offer insights into the design of new antitumor agents with enhanced potency and solubility (Marsham et al., 1989).
properties
IUPAC Name |
2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-18-9-5-4-8-16(18)19(22)20-15-10-11-17-14(13-15)7-6-12-21(17)26(2,23)24/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHFWRVHHJOHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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